REACTION_CXSMILES
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[OH:1][C:2]([C:10]([F:13])([F:12])[F:11])([CH2:8][CH3:9])[C:3](OCC)=[O:4].O.[NH2:15][NH2:16]>>[OH:1][C:2]([C:10]([F:13])([F:12])[F:11])([CH2:8][CH3:9])[C:3]([NH:15][NH2:16])=[O:4] |f:1.2|
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Name
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|
Quantity
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50.04 g
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Type
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reactant
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Smiles
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OC(C(=O)OCC)(CC)C(F)(F)F
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Name
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|
Quantity
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25.03 g
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Type
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reactant
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Smiles
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O.NN
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The excess hydrazine was removed under vacuum
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Type
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FILTRATION
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Details
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the crude product was filtered through a pad of silica gel with EtOAc-Hexane (ca. 3 L)
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Name
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|
Type
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product
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Smiles
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OC(C(=O)NN)(CC)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |